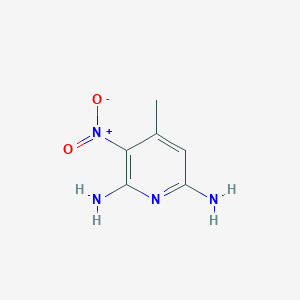

4-Methyl-3-nitropyridine-2,6-diamine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental to organic and medicinal chemistry. arctomsci.comsigmaaldrich.com As an isostere of benzene, the pyridine nucleus is a key component in over 7,000 existing drug molecules and is a precursor for countless pharmaceuticals and agrochemicals. arctomsci.com The nitrogen atom in the ring imparts a dipole moment, influences the ring's aromaticity, and provides a site for hydrogen bonding, which can significantly impact a molecule's pharmacological profile. sigmaaldrich.comevitachem.com This structural motif is found in natural products, including essential vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP. evitachem.com The ability of the pyridine scaffold to improve water solubility and serve as a versatile pharmacophore has led to its incorporation in a wide array of therapeutic agents, from anticancer to antimicrobial and antiviral drugs. evitachem.comchem960.comnih.gov

Overview of Nitropyridine Derivatives in Advanced Chemical Synthesis

The introduction of a nitro group (–NO₂) onto the pyridine ring creates a class of compounds known as nitropyridines, which are exceptionally valuable intermediates in organic synthesis. nih.gov The powerful electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the displacement of the nitro group or other leaving groups on the ring by a wide range of nucleophiles.

This reactivity makes nitropyridines powerful precursors for introducing various functional groups, such as amines, alkoxides, and halides, onto the pyridine core. nih.govnih.gov For instance, 2-chloro-3-nitropyridines are common starting materials for synthesizing more complex substituted pyridines, which are in turn used to create potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Contextualization of 4-Methyl-3-nitropyridine-2,6-diamine within Contemporary Pyridine Chemistry Research

This compound (CAS No. 202217-18-3) is positioned within contemporary research as a highly functionalized synthetic intermediate. arctomsci.combldpharm.com Its structure is a confluence of key chemical features: a stable pyridine core, activating amino groups, and a reactive nitro group. This specific arrangement of a nitro group flanked by two amino groups makes it a prime candidate for subsequent chemical transformations. The amino groups can be modified, and the nitro group can be reduced to an additional amino group, opening pathways to tri-substituted pyridine derivatives. These derivatives are sought after in the development of new materials and are particularly valuable in medicinal chemistry for creating libraries of compounds for drug discovery, such as kinase inhibitors. nih.gov

Properties of this compound and Related Precursors

While detailed experimental data for this compound is not extensively documented in public literature, its key identifiers are known. The properties of its common precursors provide valuable context for its chemical behavior.

Interactive Table: Properties of this compound

| Property | Value |

| CAS Number | 202217-18-3 |

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.15 g/mol |

Interactive Table: Properties of Key Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,6-Dichloro-4-methyl-3-nitropyridine (B1321495) | 60010-03-9 | C₆H₄Cl₂N₂O₂ | 207.02 | Data not available |

| 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 | C₆H₅ClN₂O₂ | 172.57 | 51-53 |

Research Findings: Synthesis of this compound

Specific research detailing the synthesis of this compound is not widely published. However, a plausible and scientifically sound synthetic route can be inferred from established methodologies for its isomers and related compounds, particularly the synthesis of 6-Methyl-3-nitropyridine-2,4-diamine. evitachem.com The most probable pathway involves a multi-step process starting from a halogenated methylpyridine.

A likely synthetic strategy would be:

Nitration: The process would begin with the nitration of a suitable precursor, such as 2,6-dichloro-4-methylpyridine. The reaction, typically carried out using a mixture of nitric acid and sulfuric acid, regioselectively installs a nitro group at the C3 position, yielding 2,6-dichloro-4-methyl-3-nitropyridine. The chlorine atoms direct the nitration to the desired position.

Sequential Amination: Following nitration, the two chlorine atoms are replaced by amino groups through nucleophilic aromatic substitution. This is often done in a stepwise manner to control the introduction of the amines. The first amination might be achieved by reacting the dichloronitropyridine with ammonia (B1221849) under relatively mild conditions. The second, more challenging, amination of the remaining chloro-group would likely require more forcing conditions or the use of a metal catalyst, such as a copper-based system, to facilitate the substitution and yield the final product, this compound.

This strategic approach, leveraging the directing effects of existing substituents and the controlled, sequential displacement of leaving groups, is a hallmark of modern heterocyclic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4-methyl-3-nitropyridine-2,6-diamine |

InChI |

InChI=1S/C6H8N4O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9) |

InChI Key |

PQZPZEJAWINTBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3 Nitropyridine 2,6 Diamine and Analogues

Established Synthetic Routes to the 4-Methyl-3-nitropyridine (B1297851) Core

The construction of the 4-methyl-3-nitropyridine core is a critical first step in the synthesis of the target compound. Several established routes have been developed, each with its own advantages and limitations.

Nitration of 2-Amino-4-picoline and Isomer Separation

A common starting point for the synthesis of the 4-methyl-3-nitropyridine core is the nitration of commercially available 2-amino-4-picoline (also known as 2-amino-4-methylpyridine). guidechem.comchemicalbook.com This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids. guidechem.comchemicalbook.com The strong acidic conditions protonate the pyridine (B92270) nitrogen, deactivating the ring towards electrophilic attack. However, the amino group at the 2-position is a strong activating group, directing the incoming nitro group to the 3- and 5-positions.

The reaction of 2-amino-4-methylpyridine (B118599) with a nitrating mixture yields a mixture of isomers, primarily 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine. guidechem.comchemicalbook.com The separation of these isomers can be challenging but is crucial for obtaining the desired 3-nitro isomer. orgsyn.org Crystallization and chromatographic techniques are often employed to isolate the 2-amino-4-methyl-3-nitropyridine. chemicalbook.com In some procedures, the mixture of nitrated isomers is carried forward to the next step without separation, with the desired isomer being isolated at a later stage. guidechem.com

It is important to control the reaction temperature during nitration, typically keeping it below 10°C, to minimize the formation of dinitrated byproducts such as 2-amino-4-methyl-3,5-dinitropyridine. chemicalbook.com

Conversion of 2-Amino Groups to Other Functionalities (e.g., Hydroxyl, Chloro) as Strategic Intermediates

The 2-amino group in 2-amino-4-methyl-3-nitropyridine can be strategically converted into other functionalities to facilitate subsequent reactions. This approach provides a versatile pathway to a variety of substituted pyridine derivatives.

One common transformation is the conversion of the amino group to a hydroxyl group. This can be achieved by diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the resulting diazonium salt. guidechem.com The resulting 2-hydroxy-4-methyl-3-nitropyridine (B1330670) can then be further functionalized.

The hydroxyl group can be subsequently replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). guidechem.com This yields 2-chloro-4-methyl-3-nitropyridine, a key intermediate for introducing other groups via nucleophilic substitution. The chloro group is a good leaving group, making it susceptible to displacement by various nucleophiles. nih.gov

Palladium-Catalyzed Reactions in Pyridine Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized pyridine derivatives. nih.govacs.orgnih.gov These reactions offer a high degree of control and efficiency in forming carbon-carbon and carbon-heteroatom bonds.

For instance, the Suzuki coupling reaction, which involves the reaction of a pyridine halide with a boronic acid in the presence of a palladium catalyst, can be used to introduce aryl or other organic fragments onto the pyridine ring. acs.org While direct application to the synthesis of the 4-methyl-3-nitropyridine core may be less common, these methods are invaluable for creating a diverse range of analogues. Palladium catalysts, often in combination with specific ligands, can facilitate reactions at various positions on the pyridine ring, including C-H activation and functionalization. nih.govrsc.org

Approaches for Introducing Amino Groups at Positions 2 and 6

The final and crucial step in the synthesis of 4-Methyl-3-nitropyridine-2,6-diamine is the introduction of amino groups at the 2- and 6-positions of the pyridine ring.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction for introducing amino groups onto electron-deficient pyridine rings. youtube.comstackexchange.com The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.

Starting from a 2-chloro- or 2,6-dichloro-4-methyl-3-nitropyridine (B1321495) intermediate, the chlorine atoms can be displaced by ammonia (B1221849) or other amine nucleophiles. galchimia.comnih.govevitachem.com The reaction conditions, such as temperature and the use of a catalyst, can be tuned to achieve the desired substitution. For instance, the amination of 2,4-dichloro-6-methyl-3-nitropyridine (B1304148) can be performed stepwise, with the more reactive C4-chloro group being substituted first under milder conditions, followed by the amination of the C2-chloro group under harsher conditions or with the aid of a catalyst like copper(I) iodide. evitachem.com

Amination Reactions in the Synthesis of Diamino Pyridines

Direct amination reactions provide another avenue for the synthesis of diaminopyridines. The Chichibabin reaction, a classic method for aminating pyridines using sodium amide, can be employed, although it may lack regioselectivity in highly substituted systems. youtube.comorgsyn.org

More modern amination methods offer greater control and broader substrate scope. For example, amination of pyridine N-oxides with activated isocyanides followed by hydrolysis can yield 2-aminopyridines. nih.gov Additionally, vicarious nucleophilic substitution (VNS) reactions using aminating agents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can selectively introduce an amino group para to a nitro group. ntnu.noresearchgate.net

The synthesis of 2,6-diaminopyridine (B39239) derivatives can also be achieved through the reaction of 2,6-dihalopyridines with amines. nih.gov For the specific target molecule, a 2,6-dihalo-4-methyl-3-nitropyridine would be the required precursor.

Multi-Step Synthesis Strategies for Complex Derivatives

The construction of complex pyridine derivatives often requires multi-step sequences to achieve the desired substitution pattern. A common strategy involves the initial synthesis of a core pyridine structure, followed by sequential functionalization.

For instance, the synthesis of 6-Methyl-3-nitropyridine-2,4-diamine can be achieved through a multi-step process starting from 2,4-dichloro-6-methylpyridine. This precursor undergoes regioselective nitration at the C3 position using a mixture of nitric and sulfuric acids. evitachem.com The subsequent steps involve controlled amination. The C4-chloro group is more susceptible to nucleophilic substitution and can be replaced by an amino group using aqueous ammonia. evitachem.com The amination of the C2-chloro group typically requires more forcing conditions or the use of a catalyst, such as a copper(I) salt with a suitable ligand, to facilitate the substitution. evitachem.com

Another approach involves the use of protecting groups. For example, an aminopyridine can be acetylated to protect the amino group before carrying out the nitration step. evitachem.com Following nitration, the protecting group is removed to yield the nitro-aminopyridine derivative. evitachem.com Continuous flow systems are also being implemented to enhance the safety and efficiency of these multi-step syntheses, particularly for reactions involving potentially unstable intermediates like nitropyridines. evitachem.comresearchgate.net

The Hantzsch pyridine synthesis offers a classic method for constructing the pyridine ring itself, which can then be further modified. organic-chemistry.org This method involves the condensation of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org

| Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |

| 2,4-dichloro-6-methylpyridine | HNO₃/H₂SO₄ | 2,4-dichloro-6-methyl-3-nitropyridine | >85% | evitachem.com |

| 2,4-dichloro-6-methyl-3-nitropyridine | aq. NH₃ | 4-amino-2-chloro-6-methyl-3-nitropyridine | 85% | evitachem.com |

| 4-amino-2-chloro-6-methyl-3-nitropyridine | NH₃, Cu(I) catalyst | This compound | 90% conversion | evitachem.com |

| 2-Amino-6-methylpyridine | Ac₂O, then KNO₃/H₂SO₄ | 2-Acetamido-6-methyl-3-nitropyridine | 70-75% | evitachem.com |

Biocatalytic Approaches in Pyridine Functionalization

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the functionalization of pyridine rings. nih.gov Enzymes and whole-cell systems can offer high regioselectivity and stereoselectivity under mild reaction conditions.

Whole-cell biotransformations utilize the metabolic machinery of microorganisms to carry out desired chemical conversions. The fungus Cunninghamella elegans is a well-established model for studying mammalian drug metabolism and has been used to investigate the oxidative fate of fluorinated phenyl pyridine carboxylic acids. nih.gov These studies have demonstrated the ability of C. elegans to hydroxylate the pyridine ring, providing insights into potential metabolic pathways. nih.gov

The bacterium Burkholderia sp. MAK1, isolated from soil, has shown a remarkable ability to utilize pyridin-2-ol as its sole source of carbon and energy. nih.gov Whole cells of Burkholderia sp. MAK1 can effectively convert various pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. nih.gov This bacterium has also been found to convert several methylpyridines into their corresponding N-oxides. nih.gov

The regioselective introduction of hydroxyl groups onto the pyridine ring is a valuable transformation, as the resulting pyridinols are important synthetic intermediates. nih.gov Chemical methods for producing these compounds, especially aminopyridinols, can be inefficient. nih.gov Biocatalytic oxyfunctionalization provides a promising alternative.

Burkholderia sp. MAK1 possesses a 2-hydroxypyridine (B17775) 5-monooxygenase enzyme that is responsible for the regioselective hydroxylation of 2-hydroxypyridine to 2,5-dihydroxypyridine. nih.gov This enzyme exhibits broad substrate specificity, making it an attractive biocatalyst for the regioselective hydroxylation of a range of pyridine derivatives. nih.gov The use of whole cells of Burkholderia sp. MAK1 represents a promising method for the preparation of various pyridin-5-ols. nih.gov

| Biocatalyst | Substrate | Product | Key Finding | Reference |

| Cunninghamella elegans | Fluorinated phenyl pyridine carboxylic acids | Hydroxylated carboxylic acids | Demonstrates fungal model for pyridine metabolism. | nih.gov |

| Burkholderia sp. MAK1 | Pyridin-2-amines, Pyridin-2-ones | 5-hydroxy derivatives | High regioselectivity for hydroxylation at the C5 position. | nih.gov |

| Burkholderia sp. MAK1 | Methylpyridines | Pyridine N-oxides | Demonstrates N-oxidation capability. | nih.gov |

Crystallographic Analysis and Solid State Structural Studies

Single Crystal X-ray Diffraction of 4-Methyl-3-nitropyridine-2,6-diamine and Related Structural Analogues

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. While a detailed crystallographic study for this compound is not publicly available, extensive analysis has been performed on closely related structural analogues, providing a strong basis for understanding its structural properties.

One such analogue, 4-Methyl-3-nitropyridin-2-amine, has been crystallized and analyzed. nih.gov The compound crystallizes in the monoclinic space group P21/n. nih.gov Another related compound, N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, an intermediate in the synthesis of analgesic drugs, also crystallizes in a monoclinic system, with the space group P21/c. nih.gov The crystallographic data for 4-Methyl-3-nitropyridin-2-amine are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for 4-Methyl-3-nitropyridin-2-amine. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₇N₃O₂ |

| Formula Weight | 153.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3776 (6) |

| b (Å) | 12.8673 (11) |

| c (Å) | 7.3884 (6) |

| β (°) | 104.364 (4) |

| Volume (ų) | 679.45 (10) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.497 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Analysis of Molecular Conformation and Dihedral Angles within the Crystal Lattice

The conformation of the molecule, particularly the orientation of its substituent groups, is a key aspect revealed by crystallographic studies. In the structure of 4-Methyl-3-nitropyridin-2-amine, the pyridine (B92270) ring is essentially planar, with a root-mean-square deviation of 0.0135 Å. nih.gov

The substituent groups, however, show slight deviations from this plane. The amino nitrogen atom and the methyl carbon atom deviate by -0.0551 (37) Å and -0.044 (4) Å, respectively. nih.gov A significant conformational feature is the twisting of the nitro group relative to the pyridine ring. The dihedral angle between the plane of the pyridine ring and the nitro group is 15.53 (27)°. nih.gov This twist is a common feature in nitropyridine derivatives and is often the result of steric hindrance and electronic effects. Similarly, in the analogue N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, the nitro group is also twisted out of the pyridine ring plane, with a torsion angle of 10.41 (10)°. nih.gov

Investigation of Intermolecular Interactions in Crystal Packing

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the crystal engineering of nitrogen-containing heterocyclic compounds. In the solid state of 4-Methyl-3-nitropyridin-2-amine, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N-H···O hydrogen bond exists, which contributes to the planarity of the molecule by forming a stable six-membered ring motif known as an S(6) ring. nih.gov

Furthermore, the crystal structure is characterized by intermolecular N-H···N hydrogen bonds, which link molecules into inversion dimers. nih.gov This specific interaction forms a graph-set motif designated as R²₂(8). nih.gov These dimers are the fundamental building blocks of the supramolecular assembly. The crystal structure of N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine is also stabilized by a combination of intermolecular N-H···O and N-H···N hydrogen bonds, highlighting the importance of these interactions in this class of compounds. nih.gov

Table 2: Hydrogen Bond Geometry (Å, °) for 4-Methyl-3-nitropyridin-2-amine. nih.gov

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

|---|---|---|---|---|---|

| N2—H2A···O1 | 0.86 | 2.11 | 2.659 (4) | 121 | S(6) |

| N2—H2B···N1ⁱ | 0.86 | 2.21 | 3.065 (4) | 171 | R²₂(8) |

Symmetry code: (i) 2-x, -y, -z

While a specific Hirshfeld analysis for this compound is not available in the literature, studies on analogous structures demonstrate its utility. For related nitrogen-containing heterocyclic compounds, Hirshfeld analysis typically reveals that O···H/H···O and N···H/H···N contacts make the most significant contributions to the crystal packing, often accounting for a large percentage of the total surface contacts. nih.gov For a compound like this compound, the fingerprint plots would be expected to show distinct spikes corresponding to the prominent N-H···O and N-H···N hydrogen bonds. nih.gov The red spots on the d_norm surface would visually confirm the locations of these strong hydrogen-bonding interactions, providing a comprehensive picture of the forces governing the supramolecular structure. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is a common approach to determine a molecule's geometric and electronic properties. researchgate.net

Optimization of Molecular Geometries and Electronic Properties (HOMO-LUMO Analysis)

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as B3LYP with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 4-Methyl-3-nitropyridine-2,6-diamine would be calculated. nih.gov For instance, studies on related nitropyridine derivatives have used DFT to determine these parameters, showing, for example, the planarity of the pyridine (B92270) ring and the orientation of substituent groups. nih.govnih.gov

Following geometry optimization, the electronic properties can be analyzed. A key component of this is the HOMO-LUMO analysis.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap implies that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com For this compound, this analysis would pinpoint the molecule's electron-donating and accepting capabilities.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following table is illustrative of the data that would be generated from a DFT analysis and is not based on published results for this specific compound.)

| Parameter | Value |

|---|---|

| HOMO Energy | (eV) |

| LUMO Energy | (eV) |

| HOMO-LUMO Gap | (eV) |

| Ionization Potential | (eV) |

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. nih.gov

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the amino groups. nih.govbldpharm.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino groups. nih.gov

An MEP map would thus predict how this compound interacts with other molecules, highlighting regions involved in hydrogen bonding and other non-covalent interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and flexibility. researchgate.netnih.gov

For this compound, an MD simulation would show how the molecule behaves in a specific environment, such as in a solvent like water or trifluoroacetic acid. nih.gov This is particularly useful for understanding:

Conformational Flexibility: How the amino and nitro groups rotate and flex in relation to the pyridine ring.

Solvent Interactions: How the molecule forms hydrogen bonds and other interactions with surrounding solvent molecules. nih.gov

Stability of Dimers: MD can be used to study the stability of intermolecular interactions, such as the dimers observed in the crystal structures of similar pyridine compounds. nih.gov

Analysis of parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from the simulation trajectory would quantify the molecule's structural stability and the flexibility of its constituent atoms. evitachem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov A 3D-QSAR model, for example, uses statistical methods to relate the 3D properties of molecules (like steric and electrostatic fields) to their activity.

To perform a QSAR study involving this compound, a dataset of its derivatives with measured biological activities would be required. The goal would be to build a predictive model that could guide the design of new, more potent derivatives. The model would identify which structural features—such as the placement of substituent groups or specific electronic properties—are critical for the desired activity. While no specific QSAR models for derivatives of this compound are currently published, this methodology represents a key strategy in modern drug design.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

A molecular docking study of this compound would involve:

Selecting a specific protein target.

Placing the ligand (this compound) into the protein's binding site in various conformations.

Using a scoring function to estimate the binding affinity for each pose.

The results would predict the most likely binding orientation and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. This information is invaluable for understanding the compound's potential biological targets and for designing derivatives with improved binding affinity. nih.gov

Prediction of Binding Affinities and Identification of Interaction Networks

A comprehensive search of scientific databases and computational chemistry literature did not uncover any studies focused on the prediction of binding affinities for this compound with any specific biological target. Consequently, there is no published data on its interaction networks, which would typically be derived from molecular docking or simulation studies. Such analyses are crucial for understanding the potential therapeutic applications of a compound by elucidating its binding mode and the key residues involved in target recognition.

Analysis of Ligand Binding Conformations and Orientations within Target Sites

Similarly, there is a lack of available research detailing the analysis of ligand binding conformations and orientations of this compound within the active sites of any protein targets. This type of analysis, usually performed through techniques like X-ray crystallography or advanced molecular modeling, is fundamental for structure-based drug design. Without these studies, the preferred spatial arrangement of the molecule when interacting with a biological receptor cannot be determined.

In the absence of specific research on this compound, it is not possible to provide the requested detailed research findings or data tables. The scientific community has yet to publish in-depth computational investigations that would shed light on the molecular interactions and binding potential of this particular compound.

Mechanistic Investigations of Biological Interactions and Advanced Applications

Interaction with Cellular Microtubule Networks

The pyridine (B92270) class of compounds, particularly 3-nitropyridine (B142982) analogues, have been identified as novel microtubule-targeting agents. plos.orgnih.gov These agents are crucial in anti-cancer research as they interfere with microtubules, which are essential for cell division, intracellular transport, and maintaining cell structure. nih.gov The disruption of microtubule dynamics ultimately triggers cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com

Inhibition of Tubulin Polymerization Mechanisms

Research has demonstrated that 3-nitropyridine analogues effectively inhibit the polymerization of tubulin in a dose-dependent manner. plos.orgnih.gov Microtubules are dynamic polymers composed of αβ-tubulin heterodimers. nih.gov Agents that disrupt this dynamic process are categorized as either microtubule-stabilizing or -destabilizing. nih.gov

Compounds structurally related to 4-Methyl-3-nitropyridine-2,6-diamine, such as the 3-nitropyridine analogue 4AZA2891, have been shown to act as microtubule destabilizers. plos.orgnih.gov In vitro tubulin polymerization assays confirmed that these compounds directly inhibit the formation of microtubules. plos.org This inhibitory action leads to the disintegration of the microtubule network within cells, an effect comparable to established tubulin-destabilizing agents. plos.orgnih.gov The mechanism involves preventing the αβ-tubulin heterodimers from assembling into protofilaments, which are the building blocks of microtubules. nih.gov This disruption of tubulin assembly is a key mechanism for their biological effects. nih.gov

Characterization of Binding to the Tubulin Colchicine-Site

The inhibitory effect of nitropyridine compounds on tubulin polymerization is achieved through their interaction with a specific binding site on the tubulin protein. plos.orgnih.gov X-ray crystallography studies have definitively shown that these compounds bind to the colchicine-binding site of tubulin. plos.orgnih.govnih.gov The colchicine (B1669291) site is a well-known target for microtubule-destabilizing agents and is located at the interface between the α- and β-tubulin subunits. nih.govmdpi.comnih.gov

The binding of a related 3-nitropyridine analogue, 4AZA2996, to this site has been structurally characterized. plos.orgnih.gov This interaction physically hinders the conformational changes required for the tubulin dimer to incorporate into a growing microtubule, thus suppressing microtubule dynamics. nih.govnih.gov The binding within the colchicine pocket is a shared characteristic among many potent antimitotic agents, and compounds that target this site are of significant interest in drug development. mdpi.comresearchgate.net

Interactive Table: Binding Characteristics of Tubulin Inhibitors

| Compound Class | Binding Site | Key Interacting Residues (Typical) | Effect on Tubulin |

| 3-Nitropyridines | Colchicine Site | α/β-tubulin interface | Destabilization/Inhibition of Polymerization |

| Taxanes | Taxane Site | β-tubulin inner surface | Stabilization |

| Vinca Alkaloids | Vinca Site | β-tubulin at dimer interface | Destabilization/Inhibition of Polymerization |

This table provides a generalized overview of tubulin inhibitor interactions.

Effects on Cell Cycle Progression and Induction of Cell Cycle Arrest (e.g., G2-M Phase)

A direct consequence of disrupting the microtubule network is the interruption of the cell cycle. biorxiv.org Microtubules form the mitotic spindle, which is essential for segregating chromosomes during the M phase (mitosis) of the cell cycle. When tubulin polymerization is inhibited by compounds like 3-nitropyridine analogues, the mitotic spindle cannot form correctly. nih.gov

This failure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to an arrest of the cell cycle in the G2-M phase. nih.govnih.gov Flow cytometry analysis has confirmed that treatment with these compounds leads to a significant accumulation of cells in the G2-M phase. plos.orgmdpi.combiorxiv.org This prolonged arrest prevents the cell from dividing and ultimately can trigger apoptosis, or programmed cell death. mdpi.comnih.gov This G2-M arrest is a hallmark of agents that target tubulin dynamics. nih.govmdpi.com

Enzyme Inhibition Studies (Focus on Mechanism and Selectivity)

Beyond their effects on structural proteins like tubulin, pyridine derivatives have also been investigated for their ability to selectively inhibit key enzymes involved in cell signaling pathways.

Janus Kinase (JAK2) Inhibition Mechanisms

The Janus kinase (JAK) family, particularly JAK2, is a group of intracellular tyrosine kinases that are critical for signaling pathways involved in cell growth and immune responses. nih.gov The JAK/STAT signaling cascade is a primary pathway, and its constitutive activation, often due to mutations like JAK2-V617F, is implicated in various cancers and myeloproliferative neoplasms. nih.gov

Derivatives of 2-aminopyridine (B139424), a core structure within this compound, have been developed as potent and selective JAK2 inhibitors. nih.govtandfonline.com These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding site within the kinase domain of JAK2. nih.gov Molecular docking and structure-activity relationship (SAR) studies have shown that these compounds form crucial hydrogen bond interactions with amino acid residues in the hinge region of the enzyme, such as Leu932. tandfonline.comnih.gov This interaction blocks the kinase's ability to transfer phosphate (B84403) groups, thereby inhibiting its function and shutting down the downstream signaling cascade. nih.gov The selectivity of these inhibitors is a key focus, with some 2-aminopyridine derivatives showing 85-fold greater selectivity for JAK2 over the related JAK1 enzyme. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibition Pathways

Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, including energy metabolism, cell proliferation, and apoptosis. nih.gov Its dysregulation has been linked to various diseases. GSK3 is a valuable therapeutic target, and its inhibition is a key area of research. nih.gov

Nitropyridine compounds have been shown to be effective inhibitors of GSK3. nih.gov These inhibitors can act as ATP-competitive inhibitors, occupying the ATP-binding site and preventing the phosphorylation of GSK3's substrates. nih.gov The selectivity of these inhibitors is a critical aspect of their development. For example, certain aminopyridine-based GSK3 inhibitors have demonstrated high selectivity, showing over 500-fold preference for GSK3 compared to a panel of 20 other kinases. nih.gov This selectivity helps to minimize off-target effects. The inhibition of GSK3 leads to the modulation of various downstream pathways, including a reduction in tau protein hyperphosphorylation, which is a hallmark of some neurodegenerative diseases. nih.gov

Interactive Table: Kinase Inhibition Profile of Pyridine Derivatives

| Kinase Target | Inhibitor Class | Mechanism of Action | Selectivity Highlight |

| JAK2 | 2-Aminopyridines | ATP-Competitive, Hinge-binding | High selectivity over other JAK isoforms (e.g., 85-fold vs. JAK1) nih.gov |

| GSK3 | Nitropyridines/Aminopyridines | ATP-Competitive | High selectivity over other kinases (e.g., >500-fold) nih.gov |

This table summarizes the inhibitory characteristics of related pyridine compounds against specific kinases.

Aurora Kinase Inhibition and Related Cellular Pathways

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers, making them attractive targets for oncology drug discovery. nih.gov The diaminopyridine core is instrumental in developing inhibitors that can selectively target these enzymes.

Research into imidazo[4,5-b]pyridine derivatives has led to the discovery of highly selective inhibitors of Aurora A kinase. acs.org The synthesis of these potent inhibitors often utilizes 2-amino-3-nitropyridine (B1266227) intermediates, which are structurally related to this compound. acs.org The design strategy involves creating molecules that can exploit subtle differences in the ATP-binding sites of Aurora A and Aurora B kinases. For instance, the introduction of a 4-amino-N-phenylbenzamide fragment at the 7-position of the imidazo[4,5-b]pyridine ring has been shown to be advantageous for achieving Aurora A isoform selectivity. acs.org This led to the development of compounds that display a high degree of selectivity for inhibiting Aurora A over Aurora B in both biochemical and cellular assays. acs.org

The cellular pathways affected by Aurora kinase inhibition are critical to cell division. Inhibition of Aurora A can lead to defects in centrosome maturation and mitotic spindle assembly, while targeting Aurora B, a key component of the chromosome-passenger complex, disrupts proper chromosome alignment and segregation, ultimately leading to G2/M cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net

| Compound Class | Target | Key Structural Feature for Selectivity | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine derivatives | Aurora A | 4-amino-N-phenylbenzamide or 4-hydroxy-N-phenylbenzamide at the 7-position | acs.org |

| 2,4-diaminopyrimidines | Aurora A | Exhibited >35-fold selectivity for Aurora A over Aurora B | nih.gov |

Cyclin-Dependent Kinase 2 (CDK2) and Aurora B Enzyme Inhibition

Cyclin-dependent kinases (CDKs) are essential for regulating cell cycle progression, transcription, and other fundamental cellular processes. nih.gov Their deregulation is a hallmark of cancer, making them prime therapeutic targets. The 2,6-diaminopyridine (B39239) scaffold, present in this compound, has been identified as a promising core for the design of CDK inhibitors. A series of novel 2,6-diamino-3-acylpyridines were designed and synthesized as potent inhibitors of both CDK1 and CDK2. nih.gov

Achieving selectivity among the highly conserved CDK family members is a significant challenge, as most inhibitors target the ATP-binding pocket, which is structurally similar across different CDKs. nih.gov However, specific derivatives of the diaminopyridine core have demonstrated potent inhibitory activity against CDK2, which plays a crucial role in the G1/S phase transition of the cell cycle. nih.gov

Simultaneously targeting Aurora B and CDK2 presents a compelling strategy for cancer therapy. While some inhibitors are designed for high selectivity, others are developed as multi-kinase inhibitors. The inhibition of both Aurora B and CDKs can induce a more robust anti-proliferative effect by disrupting multiple critical stages of cell division, from DNA replication to chromosome segregation.

AKT1 Kinase Inhibition Mechanisms

AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that is a central node in the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is implicated in a wide range of human cancers. nih.govresearchgate.net The development of AKT inhibitors is a major focus of cancer research, and heterocyclic scaffolds, including pyridines, are frequently used in their design. researchgate.net

There are two primary mechanisms for inhibiting AKT:

ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket in the catalytic domain of AKT, preventing the phosphorylation of its downstream substrates. A notable phenomenon observed with some ATP-competitive inhibitors is the paradoxical hyperphosphorylation of AKT itself, a direct consequence of the inhibitor binding to the kinase's ATP site. nih.gov

Allosteric Inhibition: These inhibitors bind to a site distinct from the ATP pocket, typically at the interface of the pleckstrin homology (PH) and kinase domains. This binding mode locks the kinase in an inactive conformation and can prevent its recruitment to the plasma membrane, thereby inhibiting its activation by upstream kinases like PDK1. nih.gov

The this compound scaffold can be elaborated to generate molecules that fit into the ATP-binding site of AKT1, providing a foundation for developing potent and selective ATP-competitive inhibitors.

Tyrosine Kinase 2 (TYK2) Inhibition Mechanisms and Selectivity Profiling

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling through the JAK-STAT pathway. nih.govnih.gov It has emerged as a significant therapeutic target for autoimmune and inflammatory diseases. A groundbreaking advance in this area has been the development of highly selective, allosteric TYK2 inhibitors. nih.govnih.gov

The mechanism of these inhibitors is distinct from traditional ATP-competitive kinase inhibitors. Instead of targeting the highly conserved catalytic (JH1) domain, they bind to the regulatory pseudokinase (JH2) domain. nih.govnih.gov This approach confers exceptional selectivity for TYK2 over other JAK family members. Deucravacitinib (B606291) is a prime example of such an inhibitor. nih.gov

The inhibitory mechanism is multi-faceted:

Restriction of Dynamics: Binding of the inhibitor to the JH2 domain in TYK2's autoinhibited state restricts the essential dynamic movements of the JH1 kinase domain that are required for its catalytic activity. nih.govnih.gov

ATP Competition in Pseudokinase Domain: The inhibitor also competes with ATP for binding within the JH2 domain. nih.govnih.gov

Prevention of Active State: The binding of the inhibitor directly prevents the formation of the active TYK2 state through steric hindrance. nih.govnih.gov

This triple-action mechanism, targeting the pseudokinase domain, represents a paradigm shift in kinase inhibitor design, enabling the creation of highly selective drugs by targeting less conserved regulatory domains.

Structure-Activity Relationship (SAR) Studies in Derivative Design for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives originating from scaffolds like this compound, SAR studies guide the iterative process of drug design, aiming to optimize potency, selectivity, and pharmacokinetic properties. These studies involve systematically modifying the chemical structure and assessing the impact on its interaction with the biological target. nih.govnih.gov

Impact of Specific Substituents on Target Potency and Selectivity

The strategic placement of specific chemical groups (substituents) on a core scaffold can dramatically alter its biological profile. The diaminopyridine core provides multiple points for modification, allowing for fine-tuning of its properties.

For Aurora Kinase A Selectivity: In the context of imidazo[4,5-b]pyridine-based inhibitors, adding a 4-amino-N-phenylbenzamide or 4-hydroxy-N-phenylbenzamide substituent at the 7-position was found to be crucial for achieving high selectivity for Aurora A over the closely related Aurora B. acs.org

For Pyrrolo[3,4-c]pyridine Derivatives: SAR studies on this related scaffold revealed that a phenoxy substituent at the 4-position significantly influenced activity. nih.gov Further modification of this phenoxy ring, such as adding substituents at the para position, increased the insulin (B600854) sensitivity of mouse adipocytes by over 30%. nih.gov In a different series designed to inhibit SYK kinase, a 7-fluoro substitution on the pyrrolopyridine core and the replacement of a methylaniline group with a methylpyrazole ring enhanced the inhibitory potency. nih.gov

For Antiproliferative Activity: With imidazo[4,5-b]pyridine derivatives, a bromo-substitution on a phenyl ring, when combined with either an unsubstituted amidino group or a 2-imidazolinyl group, resulted in potent and selective sub-micromolar activity against colon carcinoma cells. mdpi.com

| Scaffold | Target/Activity | Effective Substituent(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridine | Aurora A Kinase | 4-amino-N-phenylbenzamide at C7 | Increased selectivity over Aurora B | acs.org |

| Pyrrolo[3,4-c]pyridine | SYK Kinase | 7-fluoro substitution and methylpyrazole ring | Increased inhibitory potency | nih.gov |

| Imidazo[4,5-b]pyridine | Antiproliferative (Colon Cancer) | Bromo + amidino or 2-imidazolinyl group | Potent, sub-micromolar activity | mdpi.com |

Influence of Molecular Conformation on Biological Activity

The three-dimensional shape, or conformation, of a molecule is paramount to its biological function. An inhibitor must adopt a specific conformation to fit precisely into the binding site of its target protein, much like a key fits into a lock.

The inhibitory mechanism of the allosteric TYK2 inhibitor deucravacitinib provides a clear example of conformational influence. Its binding to the pseudokinase domain induces a specific conformational state that restricts the essential dynamic movements of the kinase domain, thereby locking it in an inactive state. nih.gov This demonstrates that an inhibitor's effect can be mediated not just by simple occupancy of a binding site, but by actively altering the protein's conformational landscape. nih.gov

Similarly, in the case of Aurora A inhibitors, the overlay of different inhibitor structures within the ATP-binding site reveals how their specific conformations allow for critical interactions with key amino acid residues, such as Ala213 and Thr217. acs.org The ability of a molecule to adopt the correct low-energy conformation upon binding is a determining factor in its potency and selectivity.

Preclinical and In Vitro Evaluation of Target Engagement and Efficacy Mechanisms

Comprehensive searches of available scientific literature and patent databases did not yield specific preclinical data for the compound this compound concerning its in vitro and ex vivo evaluation for target engagement and efficacy. While the compound is mentioned in the context of potential therapeutic applications, detailed experimental results for the specified assays are not publicly available.

Ex Vivo Autoradiography for Target Occupancy Assessment

There is no available information in the searched scientific literature or public databases regarding the use of ex vivo autoradiography to assess the target occupancy of this compound. This technique is often employed in preclinical studies to visualize and quantify the binding of a radiolabeled compound to its target in tissue samples, providing crucial information about drug distribution and target engagement in a physiological context. The absence of such data indicates that these specific studies may not have been conducted or, if they have, the results have not been published.

Inhibition of Specific Cytokine Release in In Vitro Biological Systems

Detailed findings from in vitro studies on the inhibition of specific cytokine release by this compound are not available in the public domain. Research in this area would typically involve treating specific cell types (e.g., immune cells) with the compound and then measuring the levels of various cytokines (e.g., TNF-α, IL-6, IL-1β) to determine its anti-inflammatory or immunomodulatory potential. Without access to such studies, no data tables or detailed research findings can be provided for this section.

While one patent mentions this compound as an intermediate in the synthesis of potential protein N-arginine methyltransferase 5 (PRMT5) inhibitors, it does not provide any biological data for the compound itself in relation to cytokine release or target occupancy. nih.gov

Derivatization and Analog Development for Targeted Research

Synthesis and Characterization of Novel N-Substituted Pyridine-2,6-diamine Analogues

The presence of two primary amino groups at the C2 and C6 positions of 4-methyl-3-nitropyridine-2,6-diamine offers reactive sites for N-substitution. This allows for the introduction of a variety of functional groups, leading to the generation of extensive libraries of new chemical entities. Common synthetic strategies include acylation, alkylation, and sulfonylation.

For instance, the amine functionality can be acylated using reagents like bromoacetyl chloride. nih.gov This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. Such transformations are pivotal, as the resulting amides can serve as intermediates for further cyclization reactions. nih.gov Similarly, alkylation reactions can introduce alkyl or arylalkyl groups, a common strategy for modifying the steric and electronic properties of the molecule. The synthesis of N-substituted analogs often involves the reduction of the nitro group to an amine, which is then subsequently functionalized. nih.gov

The characterization of these novel N-substituted analogues relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position and nature of the new substituents, with 2D-NMR techniques like NOESY and HMBC being particularly useful for unambiguously determining the exact regioisomer formed. nih.gov

Pyridine (B92270) Ring Modification Strategies

Altering the substitution pattern of the pyridine ring is a key strategy for developing analogs with modified properties. Instead of starting with this compound itself, researchers often employ a retrosynthetic approach, beginning with a pyridine ring that already contains the desired substitutions.

A prevalent strategy involves the use of halogenated pyridine precursors. For example, 2,6-dichloro-4-methyl-3-nitropyridine (B1321495) is a common starting material. bldpharm.com The chlorine atoms in this precursor are susceptible to nucleophilic aromatic substitution, allowing for their replacement with amino groups via ammonolysis to yield the target diamine structure. evitachem.com This method offers a distinct advantage over the direct nitration of a pre-existing aminopyridine, which can be challenging to control and often results in mixtures of isomers. orgsyn.org

Other modifications can include the introduction of different alkyl groups, or halogens like bromo or fluoro substituents at various positions on the pyridine ring. These modifications are typically incorporated at an early stage of the synthesis. For example, starting with 2-amino-5-bromopyridine (B118841) allows for the synthesis of analogs containing a bromine atom on the pyridine backbone. orgsyn.org These halogenated derivatives are valuable intermediates themselves, as they can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or other complex moieties. nih.gov

| Precursor Compound | Modification Strategy | Resulting Feature | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-methyl-3-nitropyridine | Nucleophilic substitution with ammonia (B1221849) | Introduction of 2,6-diamino groups | bldpharm.comevitachem.com |

| 2-Amino-5-bromopyridine | Nitration followed by reduction | Incorporation of a bromo substituent | orgsyn.org |

| 2-Chloro-5-methyl-3-nitropyridine | Oxidation of methyl group to carboxylic acid | Conversion of methyl to carboxyl group | nih.gov |

Fusion with Other Heterocyclic Systems for Enhanced Research Applications

The ortho-disposed amino groups in this compound and its related isomers (like 2,3-diaminopyridine) serve as powerful binucleophiles for the construction of fused heterocyclic systems. This involves a cyclocondensation reaction where the two amino groups react with a reagent containing two electrophilic centers to form a new ring fused to the pyridine core.

Imidazo[4,5-b]pyridine: This scaffold can be synthesized by reacting a 2,3-diaminopyridine (B105623) intermediate with an aldehyde. The synthesis often proceeds in a tandem, one-pot sequence starting from a 2-chloro-3-nitropyridine. This precursor undergoes nucleophilic substitution with an amine, followed by in-situ reduction of the nitro group (e.g., with Zn/HCl) to generate the 2,3-diamine, which then undergoes heteroannulation with an aldehyde to form the fused imidazole (B134444) ring. acs.org

Triazolopyridines: These fused systems are of significant interest in medicinal chemistry. wikipedia.org One synthetic route involves the cyclization of a substituted 2-aminopyridine (B139424) with reagents like DMF-DMA and hydroxylamine (B1172632) hydrochloride, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA). acs.org Another approach to acs.orgacs.orgpipzine-chem.comtriazolo[4,3-a]pyridines involves the palladium-catalyzed addition of hydrazides to a 2-chloropyridine, followed by microwave-assisted dehydration. organic-chemistry.org

Pyrido[3,4-d]pyrimidine: This class of compounds is often investigated for various biological activities. mdpi.comnih.gov Their synthesis can be achieved through the cyclocondensation of a suitable aminopyridine derivative. For example, a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidines were prepared from a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) intermediate. nih.gov

Pyrrolo[3,2-b]pyridine: The synthesis of this scaffold can be achieved from a 2-amino-3-nitropyridine (B1266227) derivative. A typical sequence involves reaction with DMF-DMA, followed by reduction of the nitro group using iron in acetic acid, which facilitates the cyclization to form the fused pyrrole (B145914) ring. researchgate.net

| Fused System | Precursor Type | Key Reagents for Cyclization | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine | 2,3-Diaminopyridine | Aldehydes | acs.org |

| Triazolopyridine | 2-Aminopyridine | DMF-DMA, Hydroxylamine, TFAA | acs.org |

| Pyrido[3,4-d]pyrimidine | Substituted Aminopyridine | Varies (e.g., cross-coupling/substitution) | nih.gov |

| Pyrrolo[3,2-b]pyridine | 2-Amino-3-nitropyridine | DMF-DMA, Fe/CH₃COOH | researchgate.net |

Development of Isomeric Forms and Their Comparative Research

The isomeric form, 2-amino-4-methyl-3-nitropyridine (B139313), is a significant compound in its own right and serves as a key intermediate in various synthetic endeavors. pipzine-chem.com Its structural difference from this compound—having only one amino group at the C2 position—leads to distinct chemical reactivity and applications.

Synthesis: The synthesis of 2-amino-4-methyl-3-nitropyridine can be achieved through several routes. One common method involves the nitration of 2-amino-4-picoline (2-amino-4-methylpyridine). This reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures. nih.gov An alternative pathway starts with 2-chloro-4-methylpyridine, which is nitrated and then subsequently reacted with ammonia to replace the chlorine atom with an amino group. pipzine-chem.com

Research Applications: As a chemical intermediate, 2-amino-4-methyl-3-nitropyridine is used in the synthesis of more complex molecules for medicinal chemistry and materials science. pipzine-chem.com For example, it has been used in biotransformation studies to produce hydroxylated derivatives like 2-amino-5-hydroxy-4-methyl-3-nitropyridine. sigmaaldrich.com Its structure, featuring adjacent amino and nitro groups, makes it a suitable precursor for creating fused heterocyclic systems, similar to its diamino counterpart.

| Feature | This compound | 2-Amino-4-methyl-3-nitropyridine |

|---|---|---|

| CAS Number | Not readily available | 6635-86-5 |

| Molecular Formula | C₆H₈N₄O₂ | C₆H₇N₃O₂ sigmaaldrich.com |

| Molecular Weight | 168.16 g/mol evitachem.com | 153.14 g/mol sigmaaldrich.com |

| Number of Amino Groups | Two (at C2 and C6) | One (at C2) |

| Key Synthetic Precursor | 2,6-Dichloro-4-methyl-3-nitropyridine evitachem.com | 2-Amino-4-picoline nih.gov |

| Primary Reactivity | Binucleophile for fused ring synthesis | Precursor for further functionalization and cyclization |

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for Pyridine (B92270) Diamines

The synthesis of pyridine diamines, including derivatives like 4-Methyl-3-nitropyridine-2,6-diamine, is moving towards more sustainable and efficient methods. Traditional synthetic routes often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. The future of synthesizing these compounds lies in the adoption of green chemistry principles.

One of the most promising areas is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. youngin.comrsc.orgnih.gov For instance, one-pot, three-component reactions under microwave irradiation have been successfully employed for the synthesis of various pyridine derivatives, offering an efficient and environmentally benign alternative to conventional heating methods. acs.orgnih.gov The Bohlmann-Rahtz pyridine synthesis, for example, has been adapted to microwave-assisted conditions, allowing for a single-step preparation of trisubstituted pyridines with complete regiochemical control. youngin.com

Flow chemistry represents another significant advancement. nih.govacs.org Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. beilstein-journals.org The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow microwave reactors, combining the benefits of both technologies. nih.govbeilstein-journals.orgtechnologynetworks.com These methods allow for the one-step synthesis of complex pyridines from simple starting materials, avoiding the isolation of intermediates. nih.govbeilstein-journals.org

Furthermore, research into novel catalysts is a key aspect of green synthesis. This includes the development of reusable, non-toxic catalysts that can operate under milder conditions. The goal is to create synthetic pathways that are not only more efficient but also have a reduced environmental footprint.

| Synthetic Method | Key Advantages | Relevance to Pyridine Diamines |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. youngin.comnih.govnih.gov | Applicable to one-pot, multi-component reactions for rapid assembly of the pyridine core. rsc.orgacs.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. acs.orgbeilstein-journals.org | Enables continuous production and can be combined with microwave heating for efficient synthesis. nih.govtechnologynetworks.com |

| Green Catalysts | Use of reusable and non-toxic catalysts, milder reaction conditions. | Reduces waste and environmental impact of the synthesis process. |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of new compounds, including derivatives of this compound. These computational tools can analyze vast datasets of chemical information to predict molecular properties, suggest novel structures with desired activities, and optimize synthetic routes. nih.govmdpi.comfrontiersin.orgnih.gov

De novo drug design is a particularly exciting application of AI. nih.govmdpi.comfrontiersin.org Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known molecules to generate novel chemical structures that are predicted to have specific biological activities. nih.govtue.nl This approach can be used to design new pyridine diamine derivatives with enhanced potency or selectivity for a particular biological target.

ML models are also being developed to predict the physicochemical and biological properties of compounds. nih.govresearchgate.net By training on existing experimental data, these models can estimate properties like solubility, toxicity, and binding affinity for newly designed molecules, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net This can significantly reduce the time and cost of drug discovery. For instance, ML models have been used to predict the melting points and other properties of organic compounds based on their chemical structure. researchgate.net

Furthermore, AI can be employed for virtual screening of large compound libraries. malariaworld.orgnih.gov By simulating the interaction between a target protein and a library of virtual compounds, researchers can identify potential hits for further experimental investigation. This approach has been used to screen libraries of pyridine derivatives for various therapeutic targets. malariaworld.orgnih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generation of novel molecular structures with desired properties using generative models. nih.govfrontiersin.orgnih.gov | Design of new derivatives with improved biological activity or material properties. |

| Property Prediction | Use of machine learning to predict physicochemical and biological properties. nih.govresearchgate.net | Prioritization of synthetic targets and reduction of experimental screening. |

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. malariaworld.orgnih.gov | Identification of new biological targets and applications for the compound and its analogs. |

Exploration of Unconventional Biological Targets and Mechanisms of Action

While the biological activities of many pyridine derivatives are well-documented, there is a growing interest in exploring unconventional biological targets and mechanisms of action for compounds like this compound. The presence of the nitro group and the diamino functionality suggests a rich chemical reactivity that could be exploited for novel therapeutic applications. nih.gov

Recent research has shown that nitropyridines can act as inhibitors of a variety of enzymes, including some that are considered unconventional drug targets. For example, derivatives of nitropyridine have been identified as potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) , both of which are implicated in a range of diseases, including cancer and inflammatory disorders. nih.gov The synthesis of nitropyridine-based compounds has led to the discovery of molecules with significant inhibitory activity against these kinases. nih.gov

The nitro group itself can be a key pharmacophore. It is known to be involved in the biological activity of many compounds, and its electron-withdrawing nature can influence the reactivity of the entire molecule. researchgate.netresearchgate.netntnu.no Research into the specific interactions of the nitro group with biological macromolecules could reveal novel mechanisms of action.

Furthermore, the exploration of unconventional therapeutic areas is a promising avenue. While pyridine derivatives are known for their use in areas like cancer and infectious diseases, there may be potential for compounds like this compound in less-explored fields such as neurodegenerative diseases or metabolic disorders. The ability of some nitropyridine derivatives to cross the blood-brain barrier opens up possibilities for their use in treating central nervous system disorders. nih.gov

| Potential Unconventional Target/Mechanism | Rationale |

| Novel Kinase Inhibition | Nitropyridine scaffolds have shown inhibitory activity against kinases like JAK2 and GSK3. nih.gov |

| Modulation of Nitroreductase Activity | The nitro group can be a substrate for cellular nitroreductases, leading to the generation of reactive species with therapeutic effects. |

| Targeting Protein-Protein Interactions | The rigid scaffold of the pyridine ring could be suitable for designing inhibitors of protein-protein interactions. |

| Epigenetic Targets | The functional groups on the molecule could be tailored to interact with epigenetic modifying enzymes. |

Research into Advanced Material Science Applications of Functionalized Pyridine Derivatives

The unique electronic and structural properties of functionalized pyridine derivatives make them attractive candidates for a variety of applications in material science. evitachem.com The presence of multiple nitrogen atoms in the pyridine ring and the amino groups in this compound provides excellent coordination sites for metal ions, making it a potential building block for advanced materials.

One of the most promising areas is the development of metal-organic frameworks (MOFs) . rsc.orgalfa-chemistry.comrsc.orgresearchgate.net MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. Pyridine-based ligands are widely used in the synthesis of MOFs due to their ability to form stable coordination bonds with a variety of metals. rsc.orgalfa-chemistry.comrsc.org The functional groups on the pyridine ring can be used to tune the properties of the resulting MOF, such as its pore size, surface area, and catalytic activity. rsc.org Pyridine-containing MOFs have shown promise in applications such as gas storage, separation, and catalysis. alfa-chemistry.com

Functionalized pyridines are also being explored for their use in organic electronics . The electron-deficient nature of the pyridine ring, especially when substituted with a nitro group, makes these compounds potential electron acceptors in organic solar cells and other electronic devices. nih.gov The ability to tune the electronic properties of the molecule through functionalization is a key advantage in this field.

Additionally, the diamino functionality of the compound opens up possibilities for its use in the synthesis of advanced polymers . The amino groups can react with a variety of monomers to form polymers with unique properties, such as high thermal stability or specific optical or electronic characteristics.

| Material Science Application | Rationale |

| Metal-Organic Frameworks (MOFs) | The nitrogen atoms of the pyridine ring and amino groups can act as coordination sites for metal ions, forming porous materials for gas storage, separation, and catalysis. rsc.orgalfa-chemistry.comrsc.org |

| Organic Electronics | The electron-withdrawing nitro group and the pyridine ring make the compound a potential n-type material for use in organic solar cells and transistors. nih.gov |

| Advanced Polymers | The diamino functionality allows for the incorporation of the pyridine unit into polymer backbones, leading to materials with tailored properties. |

| Sensors | The coordination properties of the molecule could be exploited to develop chemosensors for the detection of specific metal ions or small molecules. |

Q & A

Basic: What are the established synthetic routes for 4-Methyl-3-nitropyridine-2,6-diamine, and how is its structure validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nitration, methylation, and diamine functionalization. For example, analogous compounds (e.g., imidazo[4,5-c]pyridine derivatives) are synthesized via nucleophilic substitution with aryl amines or benzylamines, followed by purification via column chromatography . Structural validation employs:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic peaks at δ 7.2–8.5 ppm for nitro groups).

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+H]+ peaks).

- IR Spectroscopy : To identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade compounds).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.

- Elemental Analysis : Validates C/H/N/O composition (e.g., deviations >0.3% suggest impurities) .

Advanced: How do substituents at the 3-nitro and 4-methyl positions influence reactivity or biological activity?

Methodological Answer:

Substituent effects are studied via:

- Comparative Synthesis : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups and assess stability/reactivity.

- Structure-Activity Relationship (SAR) : Test modified analogs in bioassays (e.g., Toll-like receptor binding ).

- Computational Modeling : Predict electronic effects using DFT calculations (e.g., nitro group’s electron-deficient nature enhances electrophilic substitution) .

Advanced: How can instability or polymerization during oxidation reactions be mitigated?

Methodological Answer:

Pyridine diamines are prone to oxidation-induced polymerization (e.g., Burkholderia sp. MAK1 oxidation of pyridine-2,6-diamine led to brown byproducts ). Mitigation strategies:

- Controlled Conditions : Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C).

- Stabilizing Agents : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA).

- Real-Time Monitoring : Employ HPLC-MS to detect early degradation .

Advanced: How should researchers resolve contradictions in reported synthetic yields or properties?

Methodological Answer:

Discrepancies (e.g., melting points or yields) arise from:

- Reagent Purity : Verify supplier grades (e.g., ACS vs. technical grade).

- Replication : Reproduce methods with strict adherence to solvent ratios, catalysts (e.g., LiN₃ in piperidinedione synthesis ), and heating rates.

- Cross-Validation : Compare data with independent techniques (e.g., DSC for melting points vs. literature capillary methods) .

Basic: What are the best practices for purity assessment in scale-up production?

Methodological Answer:

- In-Process Controls (IPC) : Use inline FTIR or Raman spectroscopy to monitor intermediates.

- Batch Consistency Testing : Analyze multiple batches via NMR and HPLC to ensure ≤2% variability.

- Waste Stream Analysis : Quantify byproducts (e.g., chlorinated derivatives) using GC-MS .

Advanced: What challenges arise during scale-up from milligram to gram synthesis?

Methodological Answer:

- Heat Transfer : Exothermic reactions (e.g., nitration) require jacketed reactors for temperature control.

- Solvent Recovery : Implement fractional distillation to reduce costs (e.g., DMF recycling).

- Safety Protocols : Address nitro group explosivity via small-batch processing and vented systems .

Advanced: How can computational tools optimize reaction pathways for novel derivatives?

Methodological Answer:

- Docking Studies : Predict binding affinities for target proteins (e.g., TLR7 activation ).

- Retrosynthetic Analysis : Use software (e.g., ChemAxon) to identify feasible routes.

- Kinetic Modeling : Simulate reaction rates for nitro reduction steps to avoid over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.